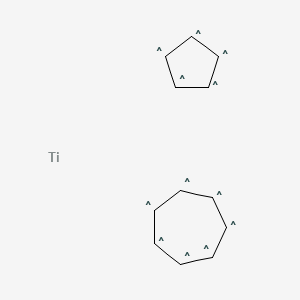
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii), also known as Troticene, is a metallocene compound with the molecular formula C12H12Ti. It consists of a titanium atom sandwiched between a cycloheptatrienyl anion and a cyclopentadienyl anion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of (|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) typically involves the reaction of titanium tetrachloride with cycloheptatriene and cyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Analyse Chemischer Reaktionen
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) complexes.
Reduction: It can be reduced to form titanium(0) species.
Substitution: The cyclopentadienyl and cycloheptatrienyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl and cycloheptatrienyl ligands provide stability and facilitate the interaction with other molecules. The compound can participate in electron transfer processes, making it effective in catalytic applications .
Vergleich Mit ähnlichen Verbindungen
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) can be compared with other metallocene compounds such as ferrocene, nickelocene, and chromocene. Unlike these compounds, Troticene has a unique combination of cycloheptatrienyl and cyclopentadienyl ligands, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other metallocenes may not be as effective .
Similar compounds include:
- Ferrocene (C10H10Fe)
- Nickelocene (C10H10Ni)
- Chromocene (C10H10Cr)
These compounds share the general metallocene structure but differ in the central metal atom and the specific ligands attached .
Eigenschaften
Molekularformel |
C12H12Ti |
|---|---|
Molekulargewicht |
204.09 g/mol |
InChI |
InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-7H;1-5H; |
InChI-Schlüssel |
UGMSNGMGUIZFOA-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH][CH][CH]1.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


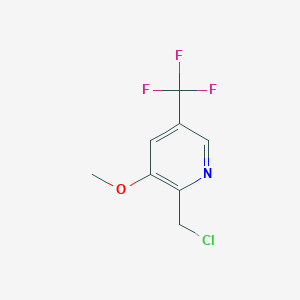
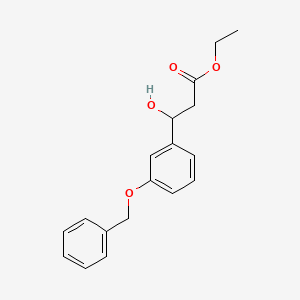
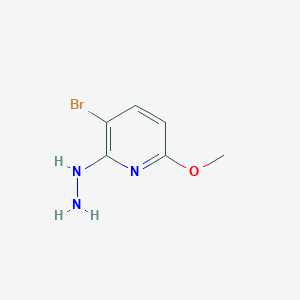
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
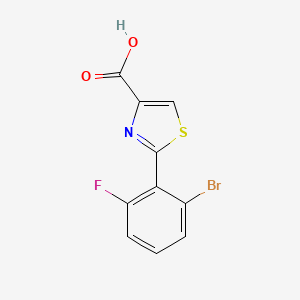
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)
![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)




![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)

